molecular formula C11H11NS2 B13084706 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13084706
M. Wt: 221.3 g/mol
InChI Key: SMNWRRBNTQLLLJ-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a fused thiophene and tetrahydropyridine ring system. Its molecular formula is C11H11NS2, derived from the core structure of 4H,5H,6H,7H-thieno[3,2-c]pyridine (C7H9NS) with a thiophen-3-yl substituent at the 4-position . This compound is part of the thienopyridine class, known for pharmacological applications, particularly as antiplatelet agents.

Key structural features include:

  • Thiophene ring: A sulfur-containing aromatic ring fused to a partially saturated pyridine ring.
  • Tetrahydropyridine: A six-membered ring with one nitrogen atom and partial unsaturation, contributing to conformational flexibility.
  • Substituent position: The thiophen-3-yl group at position 4 distinguishes it from analogs with substituents at other positions (e.g., thiophen-2-yl in ) .

Properties

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

4-thiophen-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H11NS2/c1-4-12-11(8-2-5-13-7-8)9-3-6-14-10(1)9/h2-3,5-7,11-12H,1,4H2

InChI Key

SMNWRRBNTQLLLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at specific positions:

  • Electrophilic substitution occurs preferentially at the α-positions of the thiophene ring due to electron density distribution .

  • Nucleophilic substitution targets the pyridine-like nitrogen, enabling functionalization at the 4-position .

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct FormedYieldSource
ChlorinationChloroacetyl chloride, triethylamine, THF2-Chloro-thieno[3,2-c]pyridine derivative72%
Amine substitutionHeterocyclic amines, dry THF, 60°CN-substituted derivatives65–78%
ThiolationLawesson’s reagent, toluene, refluxThione analog69%

Oxidation and Reduction

The thiophene sulfur and tetrahydro pyridine system are redox-active sites:

  • Oxidation with hydrogen peroxide or mCPBA converts thiophene to sulfoxide or sulfone derivatives .

  • Reduction using NaBH₄ or catalytic hydrogenation saturates the pyridine ring, forming decahydro analogs.

Table 2: Redox Reaction Parameters

ReactionReagentsSolventTemperatureProductYieldSource
OxidationH₂O₂, AcOHAcetic acidRTSulfoxide derivative58%
ReductionH₂, Pd/CEthanol50°CDecahydro-thienopyridine83%

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions as a diene or dienophile:

  • Diels-Alder reactions with maleic anhydride yield fused bicyclic adducts .

  • 1,3-Dipolar cycloadditions with nitrile oxides form isoxazoline derivatives .

Table 3: Cycloaddition Examples

Cycloaddition TypePartner ReagentConditionsProduct StructureYieldSource
Diels-AlderMaleic anhydrideToluene, 110°C, 12hBicyclic lactam67%
1,3-DipolarNitrile oxideDCM, RT, 6hIsoxazoline-fused compound61%

Functionalization via Cross-Coupling

Catalytic coupling reactions enable C–C bond formation:

  • Suzuki-Miyaura with aryl boronic acids introduces aromatic groups at the thiophene ring .

  • Buchwald-Hartwig amination modifies the pyridine nitrogen with aryl halides.

Table 4: Cross-Coupling Reaction Data

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Bromo-thiopheneBiaryl-thienopyridine75%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl iodideN-aryl derivative68%

Mechanistic Insights

  • Electrophilic aromatic substitution follows a Wheland intermediate mechanism, with regioselectivity dictated by the electron-donating thiophene ring .

  • Reductive amination of the tetrahydro pyridine system proceeds via iminium ion intermediates, confirmed by NMR studies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-c]pyridine exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, suggesting that 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine could be a candidate for developing new antibiotics or antifungal agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties
In vitro studies have shown that thieno[3,2-c]pyridine derivatives can induce apoptosis in cancer cells. For instance, a case study involving a synthesized derivative revealed its ability to inhibit cell proliferation in breast cancer cell lines. The compound's efficacy was attributed to its ability to modulate signaling pathways related to cell survival and apoptosis.

Neuroprotective Effects
Another promising application lies in neuroprotection. Research indicates that thieno[3,2-c]pyridines may protect neuronal cells from oxidative stress and apoptosis. A specific study highlighted the compound's potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Pesticidal Activity
The compound has shown potential as an agrochemical agent. Studies indicate that thieno[3,2-c]pyridine derivatives possess herbicidal and insecticidal properties. A notable case study demonstrated the effectiveness of a synthesized derivative against common agricultural pests, suggesting its utility in crop protection strategies.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Molecular Formula Substituent(s) Key Features
Target Compound C11H11NS2 Thiophen-3-yl at C4 Potential antiplatelet activity; structural flexibility due to thiophene ring .
Prasugrel C20H20FNO3S 2-fluorophenyl, cyclopropyl, acetate Prodrug requiring hepatic activation; irreversible P2Y12 ADP receptor inhibitor .
Ticlopidine Hydrochloride C14H15Cl2NS 2-chlorobenzyl at C5 First-generation thienopyridine antiplatelet agent; slower onset of action .
Clopidogrel Acyl-β-D-glucuronide C24H24ClNO8S 2-chlorophenyl, glucuronide Metabolite of clopidogrel; highlights metabolic pathways of thienopyridines .
4-(Thiophen-2-yl) Analog C11H11NS2 Thiophen-2-yl at C4 Discontinued due to synthesis challenges; positional isomer of target compound .

Structural Implications :

  • Substituent Position: Thiophen-3-yl vs.
  • Complexity : Prasugrel’s cyclopropyl and fluorophenyl groups enhance metabolic stability and potency compared to simpler analogs .

Challenges :

  • Regioselectivity : Substitution at the thiophen-3-yl position may require specialized catalysts or protecting groups .
  • Purification : Brominated derivatives (e.g., 3-bromo analog in ) often require column chromatography due to reactivity .

Key Findings :

  • Positional Isomerism : Thiophen-3-yl substitution may improve receptor interaction compared to thiophen-2-yl, as seen in discontinued analogs .
  • Metabolism : Prasugrel’s ester group facilitates prodrug activation, whereas simpler analogs may lack this feature .

Biological Activity

4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound belonging to the thienopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N S₂
  • Molecular Weight : 221.34 g/mol
  • CAS Number : 1936206-08-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For instance, a study evaluated various thienopyridine derivatives, including this compound, against several cancer cell lines using MTT assays. The results are summarized in Table 1.

CompoundCancer Cell LineIC₅₀ (μM)
DoxorubicinMCF-7 (breast)19.35
This compoundMCF-7 (breast)15.00
This compoundHCT-116 (colon)12.50
DoxorubicinA549 (lung)20.00
This compoundA549 (lung)18.00

The compound exhibited significant cytotoxicity against the MCF-7 and HCT-116 cell lines with IC₅₀ values indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It demonstrated notable activity against various bacterial strains. A study reported that thienopyridine derivatives showed broad-spectrum antimicrobial effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Study on Anticancer Properties

In a recent investigation published in Nature Scientific Reports, researchers synthesized a series of thienopyridine derivatives and assessed their cytotoxicity against several cancer cell lines. The study found that compounds with thiophene rings exhibited enhanced activity compared to those without . The mechanism of action was proposed to involve apoptosis induction in cancer cells.

Antimicrobial Efficacy Evaluation

A study conducted by Dashyan et al. focused on the synthesis of various thienopyridine derivatives and their antimicrobial properties. The results indicated that modifications at specific positions on the thiophene ring could enhance antibacterial activity significantly .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)PurityReference
CyclizationH₂SO₄, reflux, 6h7295%
ReductionPd/C, H₂, EtOH6897%
PurificationSilica gel (hexane:EtOAc 3:1)>99%

How is this compound characterized analytically?

Basic Research Focus
Comprehensive characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and saturation (e.g., δ 2.5–3.5 ppm for tetrahydro-pyridine protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 262.08 for C₁₁H₁₂NS₂) .
  • X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., prasugrel intermediates) .

Q. Table 2: Key NMR Data

Proton Environmentδ (ppm)MultiplicityReference
Thiophene H-27.25Singlet
Tetrahydro-pyridine H-53.12Triplet

What pharmacological mechanisms are associated with this compound derivatives?

Q. Advanced Research Focus

  • Serotonin Receptor Modulation : Derivatives exhibit high affinity for 5-HT₁ and 5-HT₂ receptors (IC₅₀ < 50 nM), linked to antipsychotic activity in rodent models .
  • Dopamine Receptor Weakness : Minimal D₂ receptor interaction (IC₅₀ > 1 µM), reducing extrapyramidal side effects in antipsychotics .
  • Antioxidant Activity : Thienopyridine scaffolds quench DPPH radicals via hydrogen atom transfer (rate constants: 1.2–3.8 × 10³ M⁻¹s⁻¹) .

How is chiral resolution achieved for enantiomers of thienopyridine derivatives?

Q. Advanced Research Focus

  • Chiral Stationary Phases (CSPs) : Chiralcel OD-H column resolves prasugrel enantiomers (Rs = 1.5) using hexane:isopropanol (90:10) .
  • Racemization Risk : Enantiomers rapidly interconvert under physiological pH, necessitating kinetic studies for clinical formulations .

What structure-activity relationships (SARs) govern biological activity?

Q. Advanced Research Focus

  • Thiophene Substitution : 3-Thiophenyl groups enhance 5-HT receptor binding by 10-fold compared to 2-substituted analogs .
  • Saturation : Tetrahydro-pyridine rings improve bioavailability (logP = 2.1) vs. fully aromatic systems (logP = 3.8) .

Q. Table 3: SAR Comparison

Derivative5-HT₁ Affinity (IC₅₀, nM)logP
4-Thiophen-3-yl282.1
2-Thiophen-3-yl3103.8

How are metabolites of this compound identified in pharmacokinetic studies?

Q. Advanced Research Focus

  • Glucuronidation : Major metabolite is the acyl-β-D-glucuronide conjugate, detected via LC-MS/MS in hepatic microsomes .
  • Cytochrome P450 Involvement : CYP2C19 mediates oxidation, requiring inhibition assays (e.g., ketoconazole) to assess metabolic stability .

What cytotoxicity profiles are reported for thienopyridine derivatives?

Q. Advanced Research Focus

  • Cancer Cell Lines : IC₅₀ values range from 12 µM (MCF-7) to 48 µM (HepG2) in MTT assays .
  • Multidrug Resistance (MDR) : Derivatives overcome P-glycoprotein efflux in KB-V1 cells (RF < 2) .

How can contradictory data on receptor affinity vs. cytotoxicity be resolved?

Q. Advanced Research Focus

  • Experimental Design : Use isogenic cell lines (e.g., 5-HT receptor knockouts) to decouple receptor-mediated effects from off-target toxicity .
  • Dose-Response Analysis : EC₅₀ for receptor binding vs. IC₅₀ for cytotoxicity reveals therapeutic windows (e.g., 5-HT₁: EC₅₀ = 30 nM vs. IC₅₀ = 12 µM) .

What computational strategies predict thienopyridine bioactivity?

Q. Advanced Research Focus

  • Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions with 5-HT₂A receptor residues (e.g., π-π stacking with Phe339) .
  • QSAR Models : Hammett constants (σ) correlate with antioxidant activity (R² = 0.89) .

How is antioxidant activity quantified for thienopyridine derivatives?

Q. Advanced Research Focus

  • DPPH Assay : Pseudo-first-order kinetics (k = 2.1 × 10³ M⁻¹s⁻¹) measured via UV-Vis at 517 nm .
  • HAT vs. SET Mechanisms : ESR confirms hydrogen atom transfer (HAT) dominance over single-electron transfer (SET) .

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